Dodecyl 2-aminopropanoate

Description

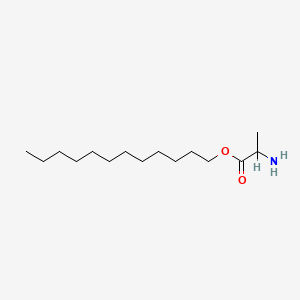

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dodecyl 2-aminopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO2/c1-3-4-5-6-7-8-9-10-11-12-13-18-15(17)14(2)16/h14H,3-13,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHHIPIOLSXJLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Dodecyl 2-aminopropanoate and its Precursors

The synthesis of this compound can be achieved through several established chemical routes. These pathways primarily involve either forming the ester linkage onto the amino acid or introducing the amino group to a pre-existing dodecyl ester structure.

Esterification Reactions of 2-aminopropanoic acid

The most direct method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves treating 2-aminopropanoic acid (alanine) with 1-dodecanol (B7769020) in the presence of an acid catalyst. masterorganicchemistry.com The reaction is an equilibrium process where water is produced as a byproduct. masterorganicchemistry.com

The general mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol (1-dodecanol) then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.com Common acid catalysts for this reaction include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com To drive the equilibrium towards the product side, the alcohol is often used in large excess, and the water byproduct is typically removed as it forms. masterorganicchemistry.com

Amination Routes for Dodecyl Halide Intermediates

An alternative synthetic strategy involves the formation of the carbon-nitrogen bond at a later stage. This can be accomplished through the amination of intermediates derived from dodecyl-containing precursors. One such route involves the reaction of an α-halo ester, such as dodecyl 2-bromopropanoate, with an amine source like ammonia.

A related and preferred approach is the transesterification of a more readily available amino ester. For instance, a method has been developed for the synthesis of the similar compound dodecyl 2-(N,N-dimethylamino) propionate (B1217596) by the transesterification of ethyl 2-(N,N-dimethylamino) propionate with 1-dodecanol. google.com The precursor, ethyl 2-(N,N-dimethylamino) propionate, can be prepared by reacting ethyl 2-bromopropionate with dimethylamine. google.com This highlights a two-step process starting from a halogenated ester.

Modern methods also include direct α-amination of esters using various catalytic systems. For example, copper(II) bromide can catalyze the direct amination of esters. organic-chemistry.org This transformation is thought to proceed through a catalytically generated α-bromo carbonyl species, which is then displaced by an amine. organic-chemistry.org

| Amination Strategy | Precursors | Key Reagents | Reference |

| Nucleophilic Substitution | Dodecyl 2-bromopropanoate, Ammonia | Base, Solvent | General Principle |

| From Halo-Ester Precursor | Ethyl 2-bromopropionate, Dimethylamine | Solvent | google.com |

| Direct α-Amination | Dodecyl propanoate | Copper(II) bromide, Amine | organic-chemistry.org |

| Transesterification of Amino Ester | Ethyl 2-aminopropanoate, 1-dodecanol | Transesterification catalyst | google.com |

Optimization of Reaction Conditions and Yield for High-Purity Synthesis

Achieving high yield and purity in the synthesis of this compound requires careful optimization of reaction conditions. For esterification reactions, a factorial design approach can be employed to systematically study the effects of various parameters. rsc.org Key factors that influence the reaction outcome include temperature, reaction time, reactant molar ratio (e.g., acid excess), and the application of a vacuum to remove water. rsc.org The removal of the water byproduct is critical for driving the equilibrium towards the formation of the ester, significantly increasing conversion rates and isolated yields. rsc.org

In transesterification routes for similar compounds, the choice of catalyst is crucial. Basic transesterification catalysts such as alkali metal alkoxides (e.g., sodium methoxide) are often preferred. google.com The reaction is typically conducted by heating the reactants, and purity is enhanced by removing the alcohol byproduct (e.g., ethanol) through methods like azeotropic distillation. google.com

| Parameter | Influence on Synthesis | Typical Optimization Strategy | Reference |

| Temperature | Affects reaction rate and equilibrium position. | Increase to speed up the reaction, but avoid side reactions. | rsc.org |

| Catalyst | Lowers activation energy. | Screen different acid or base catalysts (e.g., H₂SO₄, sodium methoxide). | masterorganicchemistry.comgoogle.com |

| Reactant Ratio | Shifts equilibrium. | Use an excess of one reactant (typically the alcohol). | masterorganicchemistry.comrsc.org |

| Byproduct Removal | Drives the reaction to completion. | Use of vacuum or azeotropic distillation to remove water or alcohol. | google.comrsc.org |

| Reaction Time | Determines the extent of conversion. | Monitor reaction progress to find the optimal time for maximum yield. | rsc.org |

Derivatization Strategies of this compound

The this compound molecule possesses two primary functional groups—the amino group and the ester group—both of which can be targeted for further chemical modification to produce a range of derivatives.

N-Substitution Reactions and Their Synthetic Utility

The primary amino group in this compound is nucleophilic and can undergo various N-substitution reactions.

N-Acylation: The amino group can be readily acylated to form amides. A common derivatization technique used for the analysis of amino acids and their esters by gas chromatography-mass spectrometry (GC-MS) involves a two-step process: esterification of the carboxyl group followed by N-acylation. mdpi.com For instance, the amino group can be reacted with an acylating agent like pentafluoropropionic anhydride (B1165640) (PFPA) to yield highly electronegative derivatives suitable for analysis. mdpi.com

N-Alkylation: The nitrogen atom can be alkylated by reacting it with alkyl halides. Studies on similar amino esters have shown that reaction with reagents like methyl iodide can lead to both N- and C-methylated products, depending on the reaction conditions. researchgate.net

Guanidinylation: The primary amine can be converted into a guanidine (B92328) group. This transformation can be achieved by reacting the amine with a guanidinylating reagent such as N,N′-bis(tert-butoxycarbonyl)-N′′-triflylguanidine. chemrxiv.org

Salt Formation: As a base, the amino group readily reacts with acids to form ammonium (B1175870) salts. For example, bubbling hydrogen chloride gas through a solution of a similar compound, DDAIP, in a water-immiscible solvent like hexane (B92381) results in the precipitation of the hydrochloride salt. google.com

| Reaction Type | Reagent Example | Product Functional Group | Reference |

| N-Acylation | Pentafluoropropionic anhydride (PFPA) | N-Pentafluoropropionyl amide | mdpi.com |

| N-Alkylation | Methyl iodide | Secondary or Tertiary Amine | researchgate.net |

| Guanidinylation | N,N′-bis(Boc)-N′′-triflylguanidine | Guanidine | chemrxiv.org |

| Salt Formation | Hydrogen Chloride (HCl) | Ammonium Chloride | google.com |

Ester Modification Approaches

The ester functional group of this compound can also be chemically transformed.

Transesterification: The dodecyl group of the ester can be exchanged with another alkyl group by reacting this compound with a different alcohol in the presence of a suitable transesterification catalyst. google.com This process is reversible and is driven to completion by using a large excess of the new alcohol or by removing the displaced 1-dodecanol.

Reduction: The ester group can be reduced to a primary alcohol. Powerful reducing agents like diisobutylaluminium hydride (DIBALH) are capable of reducing α-amino acid esters to their corresponding β-amino alcohols without affecting the stereochemistry at the α-carbon. nih.gov This would convert this compound into 1-amino-3-hydroxy-2-methylpropane and 1-dodecanol.

Conjugation with Amino Acids and Peptides

This compound, as an ester of the amino acid alanine (B10760859), serves as a valuable building block in the synthesis of peptides. Its primary amine allows for the formation of a peptide bond with the carboxyl group of an amino acid or a peptide chain. This conjugation is typically achieved through coupling reactions, which are fundamental to peptide synthesis. The long dodecyl chain of the molecule can impart lipophilic properties to the resulting peptide, potentially enhancing its membrane permeability or altering its solubility characteristics. This can be particularly useful in the development of therapeutic peptides or peptidomimetics designed to cross biological membranes. nih.govnih.govherts.ac.uk

The general strategy for conjugating this compound involves the activation of the carboxyl group of a protected amino acid, which is then reacted with the free amino group of this compound. Common coupling reagents used in peptide synthesis can be employed for this purpose. These reagents facilitate the formation of the amide (peptide) bond by converting the carboxylic acid into a more reactive species. wikipedia.orgpeptide.com

Table 1: Common Coupling Reagents for Peptide Synthesis

| Coupling Reagent | Activating Mechanism | Byproducts |

|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | Forms a reactive O-acylisourea intermediate | Dicyclohexylurea (DCU) |

| Diisopropylcarbodiimide (DIC) | Similar to DCC, forms a soluble urea (B33335) byproduct | Diisopropylurea (DIU) |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) | Forms a benzotriazolyl ester | Hexamethylphosphoramide (HMPA) |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Forms a highly reactive OAt-ester | Tetramethylurea |

The choice of coupling reagent and reaction conditions is crucial to ensure high yields and minimize side reactions, such as racemization of the chiral center in the amino acid. The process typically involves dissolving the N-protected amino acid and this compound in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The coupling reagent, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization, is then added to initiate the reaction. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Once the reaction is complete, the newly formed dipeptide ester can be isolated and purified. The protecting group on the N-terminus can then be removed to allow for further elongation of the peptide chain in a stepwise manner, a process known as solid-phase peptide synthesis (SPPS) if a solid support is used. masterorganicchemistry.comyoutube.com

Stereoselective Synthesis of Enantiopure this compound

The biological activity of molecules is often highly dependent on their stereochemistry. Therefore, the synthesis of enantiomerically pure forms of this compound is of significant importance. Stereoselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through various methods, including the use of chiral starting materials, chiral auxiliaries, or stereoselective catalysts.

A highly effective and increasingly popular approach for the stereoselective synthesis of amino acid esters is the use of enzymes. researchgate.netamanote.comdntb.gov.ua Lipases, in particular, have demonstrated excellent stereoselectivity in the esterification and transesterification of amino acids. researchgate.netnsf.govnih.gov For the synthesis of enantiopure this compound, a lipase (B570770) could be used to selectively catalyze the esterification of either L-alanine or D-alanine (B559566) with dodecanol (B89629). For instance, a lipase that preferentially acylates L-alanine would produce L-Dodecyl 2-aminopropanoate, leaving the unreacted D-alanine behind. This process, known as kinetic resolution, can yield both the desired enantiopure ester and the unreacted enantiomer of the starting amino acid.

Another enzymatic strategy is the asymmetric amination of a corresponding α-keto ester precursor. Engineered enzymes, such as transaminases, can catalyze the transfer of an amino group to a keto acid with high enantioselectivity. nih.gov While this method is more common for the synthesis of amino acids themselves, it can be adapted for the production of their esters.

Table 2: Examples of Enzymes Used in Stereoselective Synthesis of Amino Acid Esters

| Enzyme Class | Reaction Type | Selectivity |

|---|---|---|

| Lipases | Esterification, Transesterification | Enantioselective |

| Proteases | Ester Synthesis, Amide Bond Formation | Enantioselective |

| Transaminases | Asymmetric Amination | Enantioselective |

| Nitrilases | Hydrolysis of aminonitriles | Enantioselective |

Non-enzymatic methods for stereoselective synthesis often rely on the use of chiral catalysts or starting from an enantiopure source of alanine. For example, starting with commercially available L-alanine or D-alanine and performing a direct esterification with dodecanol in the presence of an acid catalyst would yield the corresponding enantiomer of this compound. Care must be taken during this process to avoid racemization, which can be promoted by harsh reaction conditions. libretexts.orgnih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be evaluated and optimized according to these principles.

A key aspect of a green synthesis is the use of renewable feedstocks. Alanine, the amino acid precursor, can be produced through fermentation, a process that utilizes renewable resources. Dodecanol, the alcohol component, can be derived from natural sources such as coconut oil or palm kernel oil.

The choice of synthetic route also has a significant impact on the greenness of the process. Traditional chemical esterification often involves the use of strong acids as catalysts and organic solvents, which can be hazardous and generate waste. In contrast, enzymatic synthesis, as discussed in the context of stereoselectivity, aligns well with several green chemistry principles. nih.govresearchgate.netmdpi.comtudublin.ie

Table 3: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in this compound Synthesis |

|---|---|

| Prevention | Designing synthetic routes to minimize waste generation, such as using high-yield enzymatic reactions. |

| Atom Economy | Direct esterification or transesterification reactions have high atom economy as most atoms from the reactants are incorporated into the final product. organic-chemistry.orgmasterorganicchemistry.com |

| Less Hazardous Chemical Syntheses | Utilizing non-toxic and biodegradable enzymes as catalysts instead of corrosive acids. nih.gov |

| Safer Solvents and Auxiliaries | Performing reactions in greener solvents like water or ionic liquids, or under solvent-free conditions. |

| Design for Energy Efficiency | Enzymatic reactions often proceed under mild conditions (ambient temperature and pressure), reducing energy consumption. |

| Use of Renewable Feedstocks | Sourcing alanine from fermentation and dodecanol from plant-based oils. |

| Catalysis | Employing highly selective and reusable biocatalysts (enzymes) over stoichiometric reagents. |

Molecular Interactions with Biological Systems

Interactions with Model Lipid Membranes

Amino acid-based surfactants like Dodecyl 2-aminopropanoate are known to engage with and disrupt cell membranes, an activity attributed to their amphiphilic nature. nih.gov The positively charged amino group can interact with negatively charged components of bacterial membranes, while the hydrophobic dodecyl tail can insert into the lipid core. This interaction can lead to membrane destruction and is a key mechanism behind the antimicrobial properties of this class of compounds. nih.govresearchgate.net

Research has identified derivatives of this compound as effective transdermal permeation enhancers. Specifically, Dodecyl 2-(dimethylamino)propanoate (DDAIP), the N,N-dimethylated analog, is a therapeutically utilized enhancer that interacts with both the lipid bilayers and keratin-rich layers of the stratum corneum. cuni.cz The proposed mechanism for its action involves the insertion of its shorter alkyl chain into the highly ordered, long-chain lipid lamellae of the skin barrier. This disruption is thought to create free space within the membrane, which is compensated by an increased mobility of the surrounding lipid chains, thereby increasing the permeability of the membrane to other molecules. cuni.cz This modulation effectively opens new transient pathways for drug penetration. cuni.cz

Studies comparing the permeation-enhancing effects of DDAIP and a related compound, Dodecyl 2-(dimethylamino)acetate (DDAK), on various drugs have provided quantitative insights into their activity.

Table 1: Enhancement Ratios of DDAIP and DDAK for Select Drugs Enhancement ratio is a measure of how much the compound increases the permeation of the drug compared to a control.

| Drug | DDAIP Enhancement Ratio | DDAK Enhancement Ratio |

|---|

Data sourced from a 2009 PhD Thesis. cuni.cz

The mechanism of action for permeation enhancement by this compound derivatives is directly linked to their influence on the structure and dynamics of the lipid bilayer. By inserting its alkyl chain among the longer acyl chains of membrane lipids, the molecule disrupts the tight, ordered packing of the bilayer. cuni.cz This disruption leads to an increase in the "mobility of the surrounding chains," which corresponds to an increase in the fluidity and dynamics of the lipid membrane. cuni.cz This alteration of the physical state of the membrane from a more rigid to a more fluid state is a key factor in lowering its barrier function.

Chirality, stemming from the alanine (B10760859) headgroup, is a key feature of this compound's molecular architecture. However, its role in membrane interaction appears to be context-dependent. In studies of transdermal permeation, no significant differences in activity were observed between the (R), (S), and racemic forms of the derivative Dodecyl 2-(dimethylamino)propanoate (DDAIP), suggesting that for the mechanism of disrupting skin lipids, stereochemistry is not a dominant factor. cuni.cz

Interactions with Proteins and Biomacromolecules

While the primary focus of research on this compound has been its interaction with lipid assemblies, some evidence suggests potential interactions with specific protein receptors. These interactions move beyond the general disruption of membranes and point toward more specific roles as a ligand.

Detailed biophysical studies quantifying the binding affinity (e.g., dissociation constants) of this compound to specific proteins are not widely available in peer-reviewed literature. Similarly, direct evidence of specific conformational changes induced in proteins upon binding is limited. The interaction with membranes is, in itself, a form of binding to a complex biomacromolecular assembly, but this is distinct from high-affinity binding to the active site of a protein.

Patent literature indicates that this compound and its derivatives have been identified in the context of specific ligand-receptor interactions. The compound has been noted as a potential Peroxisome Proliferator-Activated Receptor (PPAR) ligand binder. google.com It has also been listed among compounds that may act as antagonists for the EP4 receptor, a prostaglandin (B15479496) E2 receptor subtype. google.com These findings suggest that the molecule's size, shape, and chemical properties allow it to fit within the binding pockets of these specific receptors, potentially modulating their biological activity. This mode of action is distinct from the non-specific membrane perturbation mechanism, indicating a capacity for more targeted biomolecular interactions.

Table of Compounds Mentioned

| Name | Abbreviation / Other Names |

|---|

Mechanisms of Antimicrobial Action (Non-Clinical Focus)

The chemical structure of this compound, featuring a cationic primary amine and a lipophilic dodecyl chain, suggests that it can function as a cationic amphiphile. This class of molecules is known to exhibit antimicrobial properties through various mechanisms that primarily target the microbial cell envelope. The following sections provide a conceptual framework for the potential antimicrobial action of this compound, based on the established mechanisms of similar cationic amphiphilic compounds.

A primary conceptual mechanism of antimicrobial action for a cationic amphiphile like this compound is the disruption of the microbial cell membrane's integrity. Microbial membranes are typically rich in anionic components, such as phosphatidylglycerol and cardiolipin (B10847521) in bacteria, which impart a net negative charge to the surface.

The positively charged primary amine group of this compound would be electrostatically attracted to the negatively charged microbial membrane. Following this initial interaction, the hydrophobic dodecyl tail would be driven to insert into the hydrophobic core of the lipid bilayer. This insertion of multiple molecules can disrupt the ordered structure of the membrane in several ways:

Membrane Thinning and Disordering: The bulky dodecyl chains can create voids and disorder within the lipid acyl chains, leading to a decrease in membrane thickness and an increase in fluidity.

Pore Formation: The accumulation of this compound molecules in the membrane can lead to the formation of transient or stable pores. This can occur through various models, such as the "barrel-stave" or "carpet" model, ultimately leading to the leakage of intracellular components, including ions, metabolites, and even larger molecules like proteins and nucleic acids.

Micellization: At higher concentrations, the detergent-like properties of the amphiphile could lead to the solubilization of the membrane, effectively dissolving it into mixed micelles.

This loss of membrane integrity would disrupt the proton motive force, impair nutrient transport, and lead to cell lysis and death.

Beyond direct membrane disruption, it is conceivable that this compound could interfere with essential cellular processes within the microbe, either as a secondary effect of membrane permeabilization or through direct interaction with intracellular targets.

Once the membrane is compromised, this compound could enter the cytoplasm and potentially interact with various intracellular components:

Enzyme Inhibition: The amphiphilic nature of the molecule could lead to the denaturation of essential enzymes by disrupting their tertiary structure. The cationic headgroup could also interact with negatively charged active sites of enzymes, leading to their inhibition.

Disruption of DNA and Protein Synthesis: The cationic primary amine could interact with the negatively charged phosphate (B84403) backbone of DNA and RNA, potentially interfering with replication, transcription, and translation processes.

Interaction with Cellular Anions: The compound could bind to and sequester essential anionic molecules within the cell, disrupting metabolic pathways.

It is important to note that these proposed mechanisms are conceptual and based on the known activities of structurally related cationic amphiphiles and lipoamino acids. Specific experimental studies on this compound are required to elucidate its precise antimicrobial mechanisms.

| Compound | Bacterial Species | MIC (µg/mL) |

|---|---|---|

| Dodecyl glycinate (B8599266) hydrochloride | Staphylococcus aureus | 12.5 |

| Dodecyl glycinate hydrochloride | Escherichia coli | 25 |

| Dodecyl alaninate (B8444949) hydrochloride | Staphylococcus aureus | 6.25 |

| Dodecyl alaninate hydrochloride | Escherichia coli | 12.5 |

Disclaimer: The data presented in this table is for structurally similar compounds to this compound and is intended for illustrative purposes only. Specific MIC values for this compound may vary.

Supramolecular Chemistry and Self Assembly Phenomena

Micellar Formation and Aggregation Behavior

The amphiphilic nature of Dodecyl 2-aminopropanoate, possessing both a polar headgroup and a nonpolar tail, drives its self-assembly in aqueous solutions to form micelles. This process is a spontaneous strategy to minimize the unfavorable contact between the hydrophobic dodecyl chains and water molecules. The aggregation is governed by a combination of forces, including hydrophobic interactions, which drive the sequestration of the alkyl tails, and intermolecular hydrogen bonds between the amino acid headgroups, which contribute to the stability of the resulting aggregates. researchgate.net

Critical Micelle Concentration and Environmental Influences

The formation of micelles occurs above a specific concentration known as the critical micelle concentration (CMC). Below the CMC, this compound exists predominantly as individual molecules (monomers) in solution. wikipedia.org As the concentration increases to the CMC, the monomers begin to aggregate into thermodynamically stable structures. For a homologous series of L-alanine alkyl ester hydrochlorides, which includes the dodecyl ester, the CMC has been found to be in the range of 0.1 to 10 mM for chain lengths between 11 and 18 carbons. acs.org

| Surfactant Class | Carbon Chain Lengths | CMC Range (mM) | Reference |

|---|---|---|---|

| L-alanine alkyl ester hydrochlorides | 11-18 | 0.1 - 10 | acs.org |

Several environmental factors can significantly influence the CMC of this compound:

pH: As an amino acid derivative, the charge of the headgroup is pH-dependent. The α-amino group of amino acid esters has a pKa value of approximately 6-7. ub.edu At pH values below the pKa, the amino group is protonated, imparting a positive charge (cationic character). At pH values above the pKa, it is deprotonated and neutral. This change in charge affects the electrostatic repulsion between headgroups, thereby altering the CMC.

Temperature: Temperature affects both the solubility of the surfactant monomers and the hydrophobic interactions driving micellization. wikipedia.org

Ionic Strength: The presence of electrolytes (salts) in the solution can screen the electrostatic repulsion between the charged headgroups, typically leading to a lower CMC and the formation of larger micelles. wikipedia.org

Thermodynamics of Micellization Processes

The self-assembly of this compound into micelles is a thermodynamically spontaneous process, characterized by a negative Gibbs free energy of micellization (ΔG°mic). wikipedia.org This process is primarily driven by the hydrophobic effect. When the nonpolar dodecyl tails are exposed to water, they induce a high degree of order in the surrounding water molecules. The aggregation of these tails into the core of a micelle releases these ordered water molecules, leading to a significant increase in the entropy of the system (a positive ΔS°mic). wikipedia.org

While the transfer of the hydrophobic tail from an aqueous to a nonpolar environment can be enthalpically favored (negative ΔH°mic), the large, positive entropy change from the release of water molecules is often the dominant driving force for micellization. conicet.gov.ar

Morphological Characterization of Self-Assembled Structures

The morphology of aggregates formed by amino acid-based surfactants can be diverse and is highly dependent on concentration and environmental conditions. While specific morphological studies on pure this compound are not extensively documented, related alkylated amino acid derivatives are known to form spherical vesicles with a bilayer structure at low concentrations. mdpi.com As concentration increases, these can transition into more complex morphologies such as tubules, ribbons, and rod-like nanostructures. mdpi.com This behavior is attributed to the interplay of hydrogen bonding, hydrophobic forces, and the specific geometry of the surfactant molecule. researchgate.net

Formation of Vesicles and Liposomes

Beyond simple micelles, this compound can participate in the formation of more complex bilayer structures like vesicles and liposomes. Vesicles are spherical capsules enclosed by a lipid bilayer, capable of encapsulating an aqueous volume. nih.gov

Research has demonstrated that amino acid decyl esters, which are structurally similar to this compound, readily form membranes and vesicles upon rehydration. nih.gov Specifically, alanine (B10760859) decyl ester was noted for its remarkable ability to generate abundant and uniform membranes, suggesting a strong propensity for this compound to form similar structures. nih.gov Furthermore, a specific and stable vesicle system has been created through the self-assembly of an equimolar mixture of L-alanine dodecyl ester hydrochloride and the anionic surfactant sodium dodecyl sulfate (B86663) (SDS). acs.org The electrostatic attraction between the cationic alanine headgroup and the anionic sulfate headgroup leads to the formation of a catanionic complex that readily assembles into bilayer vesicles. acs.org The formation of these higher-order structures is typically achieved through methods such as thin-film hydration or solvent injection, where the amphiphiles are first dissolved in an organic solvent which is then removed, followed by hydration with an aqueous buffer. sigmaaldrich.comresearchgate.net

Inclusion Complex Formation with Host Molecules

This compound has the potential to form inclusion complexes with various host molecules, most notably cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. oatext.comoatext.com The formation of an inclusion complex is a host-guest phenomenon where the hydrophobic part of a guest molecule, in this case, the dodecyl tail of this compound, is encapsulated within the non-polar cavity of the host. oatext.com

This encapsulation is primarily driven by the hydrophobic effect, as the removal of the dodecyl chain from the aqueous environment and its insertion into the cyclodextrin (B1172386) cavity is thermodynamically favorable. oatext.com While direct studies on this compound are limited, research on dodecanoic acid (which shares the same C12 alkyl chain) shows stable complex formation with β-cyclodextrin and its derivatives. nih.gov The stability of such complexes depends on the dimensional fit between the guest's hydrophobic chain and the host's cavity size. nih.gov

Hierarchical Self-Assembly in Complex Biological Milieus

Hierarchical self-assembly is a process where molecules spontaneously organize into well-defined structures, which then serve as building blocks for the next level of a more complex architecture. nih.gov Amino acid-based surfactants are ideal candidates for bio-inspired hierarchical assembly due to their inherent biocompatibility and structural similarity to biological lipids and peptides. nih.gov

The self-assembly process for this compound begins with the formation of micelles or vesicles as the primary structures. These nano-assemblies can then interact with biological macromolecules or other environmental components to form higher-order systems. For instance, studies on L-alanine alkyl esters have shown that they can form strong complexes with DNA. acs.org This indicates a potential pathway for hierarchical assembly where the cationic surfactant aggregates could bind to the anionic phosphate (B84403) backbone of DNA, leading to the condensation of DNA into more complex, organized structures. This type of interaction is fundamental in developing non-viral gene delivery vectors and other advanced biomaterials.

| Compound Name |

|---|

| This compound |

| L-alanine alkyl ester hydrochlorides |

| Sodium dodecyl sulfate |

| Dodecanoic acid |

| β-cyclodextrin |

Applications in Advanced Material and Delivery System Design

Role in Permeation Enhancement for Transdermal Delivery Systems (Mechanistic Aspects)

Transdermal drug delivery offers a non-invasive route for administering therapeutics, avoiding first-pass metabolism and allowing for sustained release. nih.gov However, the primary barrier to this route is the skin's outermost layer, the stratum corneum (SC), a highly organized structure of corneocytes embedded in a lipid matrix that limits the penetration of most drug molecules. nih.govrsc.orgmdpi.com Chemical permeation enhancers like Dodecyl 2-aminopropanoate are employed to transiently and reversibly overcome this barrier.

The primary mechanism by which amphiphilic molecules enhance skin permeation is through interaction with the lipid components of the stratum corneum. The hydrophobic dodecyl tail of this compound can intercalate into the highly ordered lipid bilayers of the SC. This insertion disrupts the tight packing of the lipid chains, leading to an increase in their fluidity.

Table 1: Mechanistic Effects of Amphiphilic Enhancers on Stratum Corneum

| Stratum Corneum Component | Observed Effect of Amphiphilic Enhancer | Consequence for Permeation |

|---|---|---|

| Lipid Bilayers | Intercalation of hydrophobic tails disrupts ordered lipid packing, increasing fluidity. | Creates less restrictive pathways for drug diffusion. |

| Proteins (Keratin) | Generally, no significant structural changes are observed. nih.gov | The primary action is on lipids, preserving the structural integrity of corneocytes. |

The effective use of this compound in a transdermal drug delivery system (TDDS) requires careful design of the delivery scaffold, such as a patch or gel. mdpi.com The goal is to release the drug and the enhancer at a controlled rate to achieve a therapeutic concentration in the bloodstream. mdpi.comresearchgate.net

Key design principles include:

Concentration Optimization: The concentration of the enhancer in the formulation is critical. A sufficient amount must be present to fluidize the stratum corneum lipids, but excessive concentrations can lead to skin irritation. The response is often non-monotonic, where the highest concentration does not necessarily yield the highest permeation enhancement. researchgate.net

Formulation Composition: The vehicle (e.g., gel, cream, patch reservoir) must be compatible with both the drug and the enhancer. For this compound, its amphiphilic nature allows for formulation with a range of active pharmaceutical ingredients (APIs), particularly those with poor solubility. researchgate.net The formulation should facilitate the partitioning of the enhancer from the vehicle into the skin.

Controlled Release: The delivery scaffold, often a multi-layered patch, includes a drug reservoir and a rate-limiting membrane. mdpi.com This membrane controls the diffusion of both the drug and the enhancer onto the skin, ensuring a consistent and prolonged administration profile. mdpi.com

Integration into Biomaterials and Biocompatible Composites

Biomaterials are materials designed to interact safely and effectively with biological systems for medical applications, such as implants, tissue engineering, and drug delivery. e3s-conferences.org Biocompatibility is essential, ensuring the material does not cause adverse local or systemic effects. e3s-conferences.org The integration of functional molecules like this compound into biocompatible composites can impart desired properties to the material's surface or bulk.

Surface functionalization is a critical process for modifying the properties of a biomaterial to enhance its interaction with the biological environment. mdpi.com The amino group of this compound serves as a reactive handle for its covalent attachment to material surfaces.

Common strategies for immobilizing such molecules include:

Amide Bond Formation: Surfaces containing carboxyl groups (-COOH) can be activated to react with the amino group of this compound, forming a stable amide linkage.

Silanization: For silica-based or metal oxide surfaces (like titanium), the surface can first be treated with aminosilanes. Subsequent coupling agents can then be used to link the surface amine to the amine of the this compound.

Plasma Treatment: Plasma-based methods can introduce specific functional groups, such as amines, onto otherwise inert polymer surfaces, preparing them for subsequent covalent bonding. kent.ac.uk

By tethering this compound to a surface, its hydrophobic dodecyl tail is exposed, which can be used to alter surface wettability, reduce non-specific protein adsorption, or create an antimicrobial surface.

Table 2: Overview of Surface Functionalization Approaches

| Strategy | Target Surface | Reactive Groups Involved | Resulting Linkage |

|---|---|---|---|

| Carbodiimide Chemistry | Polymers with -COOH groups | Surface -COOH, Enhancer -NH₂ | Amide Bond |

| Silane Coupling | Metal oxides (TiO₂, SiO₂) | Surface -OH, Silane, Enhancer -NH₂ | Siloxane and subsequent covalent bond |

| Plasma Polymerization | Inert polymers (e.g., COP) | Plasma-deposited functional groups, Enhancer -NH₂ | Covalent Bond |

Bio-responsive, or stimuli-responsive, materials are "smart" materials that undergo a change in their properties in response to a specific biological signal, such as a change in pH or the presence of an enzyme. rsc.org The chemical structure of this compound contains two key features that can be exploited for creating such materials:

pH-Responsiveness: The amino group has a pKa that allows it to be protonated (positively charged) at physiological or acidic pH and neutral at basic pH. When incorporated into a hydrogel or polymer network, changes in pH can alter the electrostatic interactions within the material, leading to swelling or shrinking, which can be used to trigger drug release.

Enzyme-Responsiveness: The ester linkage in this compound can be susceptible to cleavage by esterase enzymes, which are present in various tissues and cellular compartments. A biomaterial functionalized with this molecule could be designed to degrade or release a payload specifically in an environment where these enzymes are active.

These properties allow for the design of materials that release drugs on-demand in specific microenvironments, such as tumors (which are often acidic) or sites of inflammation (where certain enzymes are upregulated).

Design of Amphiphilic Surfactants and Emulsifiers

The defining characteristic of this compound is its amphiphilicity, which makes it a functional surfactant and emulsifier. A surfactant is a compound that lowers the surface tension between two liquids or between a liquid and a solid. researchgate.net This class of molecules contains both a water-loving (hydrophilic) head and an oil-loving (lipophilic) tail.

In this compound:

Hydrophilic Head: The 2-aminopropanoate group. At pH values below its pKa, the amino group is protonated, making it a cationic surfactant.

Lipophilic Tail: The 12-carbon dodecyl chain.

This structure allows the molecules to align at oil-water interfaces, reducing interfacial tension and stabilizing emulsions. Above a specific concentration, known as the critical micelle concentration (CMC), surfactant molecules in water will self-assemble into spherical structures called micelles. In these structures, the hydrophobic tails form the core, creating a microenvironment capable of solubilizing water-insoluble substances, such as oily drugs. nih.gov This principle is fundamental to creating stable nanoformulations and emulsions for drug delivery. nih.gov

Table 3: Surfactant Properties of this compound

| Property | Description | Relevance in Formulation |

|---|---|---|

| Amphiphilicity | Possesses both hydrophilic and lipophilic regions. | Allows interaction at oil-water interfaces. |

| Surface Activity | Reduces surface and interfacial tension. | Enables the formation and stabilization of emulsions. |

| Micellization | Forms micelles above the Critical Micelle Concentration (CMC). | Used to solubilize hydrophobic drugs in aqueous solutions. |

| Charge (pH-dependent) | Can be cationic at physiological pH. | Influences interaction with biological membranes and formulation stability. |

Interfacial Adsorption Characteristics

The interfacial activity of surfactants is crucial for their function in various applications. For this compound, the dodecyl chain provides the driving force for adsorption at interfaces, such as the air-water or oil-water interface, to minimize unfavorable interactions between the hydrophobic tail and the aqueous phase. The aminopropanoate headgroup influences the packing and interactions of the molecules at the interface.

Amino acid-based surfactants are known for their ability to reduce surface and interfacial tension. academie-sciences.frresearchgate.net The effectiveness of this reduction depends on the concentration of the surfactant up to its critical micelle concentration (CMC), at which point the interface becomes saturated with surfactant molecules. The arrangement of these molecules at the interface creates a film that alters the properties of that interface.

Key interfacial properties of surfactants similar to this compound are influenced by factors such as pH and the presence of electrolytes. The amino group in this compound can be protonated at acidic pH, leading to a cationic headgroup, or deprotonated at alkaline pH. This change in charge affects the electrostatic interactions between the surfactant molecules at the interface, thereby influencing their packing and the resulting surface pressure.

Table 1: Comparison of Interfacial Properties of Related Amino Acid-Based Surfactants

| Surfactant Type | Hydrophobic Chain | Headgroup | Typical CMC (mM) | Surface Tension at CMC (mN/m) |

|---|---|---|---|---|

| N-acylglutamate | C12 (Lauroyl) | Glutamate | 0.5 - 1.5 | 25 - 30 |

| N-acylglycinate | C12 (Lauroyl) | Glycinate (B8599266) | 1.0 - 2.5 | 28 - 35 |

The table above illustrates the range of critical micelle concentrations and surface tension values for surfactants with structures related to this compound. It is anticipated that this compound would exhibit comparable properties.

Emulsion Stabilization Mechanisms

Emulsions are dispersions of one immiscible liquid in another, and surfactants play a critical role in their formation and stabilization. Surfactants like this compound can stabilize emulsions through several mechanisms, primarily by reducing the interfacial tension between the oil and water phases and by forming a protective barrier around the dispersed droplets. crimsonpublishers.com

The primary mechanisms of emulsion stabilization by surfactants are:

Electrostatic Stabilization: When the surfactant molecules adsorbed at the droplet interface are charged, they create an electrical double layer that results in repulsive forces between the droplets, preventing them from aggregating. crimsonpublishers.com For this compound, the charge of the amino acid headgroup would be pH-dependent, allowing for tunable electrostatic stabilization.

Steric Stabilization: The surfactant molecules at the interface can form a physical barrier that prevents close contact and coalescence of the droplets. crimsonpublishers.com The packing of the dodecyl chains and the size of the aminopropanoate headgroups would contribute to this steric hindrance.

N-acyl amino acid surfactants have been successfully used to create stable nanoemulsions, which are valued in industries such as personal care and food for their small droplet size and stability. googleapis.com The efficiency of this compound as an emulsifier would depend on its ability to form a stable and resilient interfacial film. The nature of the amino acid headgroup can also influence the curvature of the interface, favoring the formation of either oil-in-water (o/w) or water-in-oil (w/o) emulsions, a principle described by Bancroft's rule. crimsonpublishers.com

Contribution to Peptide and Protein Conjugates in Chemical Biology

The covalent attachment of lipid moieties to peptides and proteins, a process known as lipidation, is a key strategy in chemical biology to modulate the properties and functions of these biomolecules. nih.govnih.gov Lipidation can enhance the therapeutic potential of peptides and proteins by improving their stability, bioavailability, and ability to interact with cell membranes. nih.govlongdom.org

This compound can be envisioned as a building block for the lipidation of peptides and proteins. The dodecyl group serves as the lipid anchor, which can facilitate the insertion of the conjugate into the lipid bilayer of cell membranes. uniprot.org This is particularly useful for targeting intracellular proteins or for enhancing the cellular uptake of therapeutic peptides.

The amino acid moiety of this compound provides a handle for conjugation. The amino group can be used to form a peptide bond with the C-terminus of a peptide or a reactive side chain of an amino acid residue within a protein. Alternatively, the carboxylic acid of the alanine (B10760859) backbone (if the ester is formed with the amino group) could be activated for conjugation to an amino group on a biomolecule.

Table 2: Potential Effects of Dodecyl Conjugation on Peptides and Proteins

| Property | Effect of Dodecyl Conjugation | Rationale |

|---|---|---|

| Membrane Association | Increased | The hydrophobic dodecyl chain can insert into the lipid bilayer, anchoring the conjugate to the cell membrane. |

| Cellular Uptake | Potentially Enhanced | Lipidation can facilitate passage through the cell membrane, either via passive diffusion or by promoting interactions with membrane transporters. |

| Protein-Protein Interactions | Modulated | The lipid moiety can influence the conformation of the peptide or protein, thereby altering its binding affinity for other proteins. nih.gov |

| Pharmacokinetics | Improved | Lipidation can increase the half-life of peptide drugs by promoting binding to plasma proteins like albumin, reducing renal clearance. |

The conjugation of fatty acids, such as lauric acid (which has a C12 chain like dodecanol), to peptides is a well-established strategy in drug development. genscript.com For example, the attachment of a lauric acid derivative to a peptide can significantly improve its therapeutic index. While there is no direct evidence of this compound being used in this context, its structure makes it a suitable candidate for similar applications in the design of novel peptide and protein-drug conjugates. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of "Dodecyl 2-aminopropanoate". These calculations provide a detailed picture of the molecule's behavior at the subatomic level.

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. A primary tool for this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For "this compound," the HOMO is expected to be localized on the amino group, which is the most electron-rich part of the molecule. Conversely, the LUMO is likely to be centered around the ester carbonyl group, which is the most electron-deficient region.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical stability and reactivity. mdpi.com A smaller gap suggests that the molecule is more easily excitable and, therefore, more reactive. For "this compound," the presence of the long dodecyl chain is not expected to significantly alter the electronic nature of the amino acid headgroup, and thus the HOMO-LUMO gap would be primarily determined by the 2-aminopropanoate moiety.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -8.5 |

| LUMO Energy | 2.1 |

Note: The values in this table are hypothetical and serve as a representative example based on typical values for similar organic molecules.

Quantum chemical calculations can predict the reactivity of "this compound" by identifying the most likely sites for electrophilic and nucleophilic attack. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can highlight the electron-rich amino group as a probable site for electrophilic attack and the electron-poor carbonyl carbon as a likely site for nucleophilic attack. nih.gov

Furthermore, these calculations are invaluable for studying reaction mechanisms involving "this compound." For instance, the hydrolysis of the ester bond or the acylation of the amino group can be modeled to determine the transition state structures and activation energies, providing a detailed understanding of the reaction pathways at a molecular level.

Beyond basic identification, quantum chemical calculations can predict more complex spectroscopic properties. For example, they can be used to simulate the vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectra, which are sensitive to the molecule's stereochemistry. Given that "this compound" is chiral, these predictions would be crucial for confirming the absolute configuration of a synthesized sample. Additionally, calculations can aid in the interpretation of nuclear magnetic resonance (NMR) chemical shifts and coupling constants, providing a deeper understanding of the molecule's conformation in solution.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of "this compound" over time, providing insights into its conformational flexibility and interactions with its environment. These simulations are particularly useful for understanding the behavior of this amphiphilic molecule in different solvents and at interfaces.

The long, flexible dodecyl chain of "this compound" allows it to adopt a wide range of conformations. MD simulations can explore this conformational landscape in various environments, such as in a vacuum, in an aqueous solution, or in a nonpolar solvent. nih.govmanchester.ac.uk In an aqueous environment, the molecule is expected to exhibit amphiphilic behavior, with the polar amino acid headgroup interacting favorably with water and the nonpolar dodecyl tail avoiding it. This can lead to self-assembly into micelles or aggregation at interfaces. In contrast, in a nonpolar solvent, the dodecyl chains would be more extended and interact with the solvent, while the polar headgroups might aggregate.

Table 2: Predicted Dihedral Angle Distributions for Key Torsions in this compound in an Aqueous Environment

| Dihedral Angle | Predicted Dominant Conformation(s) |

|---|---|

| O=C-O-C (Ester) | trans |

| Cα-Cβ (Alanine) | gauche+, gauche- |

Note: The values in this table are hypothetical and serve as a representative example based on typical values for similar long-chain molecules.

MD simulations are a powerful tool for studying the intermolecular interactions of "this compound" with other molecules, such as water, lipids, or other "this compound" molecules. These simulations can provide detailed information about the formation of hydrogen bonds between the amino and ester groups and water molecules. rsc.org They can also be used to model the insertion of the dodecyl chain into a lipid bilayer, providing insights into its potential role as a membrane-active agent. mdpi.com Furthermore, simulations of the aggregation of multiple "this compound" molecules can elucidate the structure and dynamics of the resulting micelles or other self-assembled structures.

Aggregation Behavior Modeling

Computational modeling of the aggregation behavior of this compound, an amphiphilic molecule, is an area of active interest, though specific studies on this exact compound are not extensively documented in publicly available research. The principles of molecular dynamics (MD) simulations are generally applied to understand the self-assembly of such surfactants. These simulations can provide insights into the formation of micelles and other aggregates in aqueous solutions.

In a typical MD simulation study for an amphiphilic molecule like this compound, a simulation box would be populated with a number of the surfactant molecules and water molecules. The interactions between all atoms are calculated using a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, revealing how the molecules organize themselves.

For analogous systems, such as the aggregation of n-dodecyl phosphate (B84403), MD simulations have shown that hydrogen bonding plays a significant role in stabilizing bilayer aggregates at low pH, while micelles are energetically favored at higher pH. nih.gov Similar computational approaches could be employed for this compound to investigate how factors like pH, temperature, and concentration influence its aggregation into structures like micelles or bilayers. nih.gov

Key parameters that can be investigated through modeling include:

Critical Micelle Concentration (CMC): The concentration at which micelles begin to form.

Aggregate Morphology: The shape and size of the aggregates (e.g., spherical or rod-like micelles, bilayers).

Thermodynamics of Micellization: The free energy, enthalpy, and entropy changes associated with the formation of micelles.

While specific data tables for this compound are not available, a hypothetical data table from a simulation study might look like this:

| Simulation Parameter | Value | Outcome |

| Number of Surfactant Molecules | 100 | Formation of a single spherical micelle |

| Water Molecules | 10,000 | Aqueous environment |

| Temperature | 298 K | Stable micelle formation |

| Simulation Time | 100 ns | Observation of aggregation dynamics |

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science to understand how the chemical structure of a compound influences its biological activity or physical properties. immutoscientific.com Computational approaches to SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR) studies, aim to establish a mathematical relationship between the chemical structure and the activity of a series of compounds. researchgate.net

For a molecule like this compound, SAR studies could be employed to explore how modifications to its structure affect its properties, for example, as a penetration enhancer in drug delivery. While specific SAR studies on this compound are not readily found, research on similar long-chain alkyl amino acid esters has been conducted. For instance, studies on L-amino acid derivatives of ibuprofen (B1674241) have explored how the length of the alkyl ester chain influences properties like thermal stability, lipophilicity, and skin permeability. mdpi.com

A computational SAR study on this compound and its analogs would typically involve the following steps:

Data Set Collection: A series of analogous compounds with varying alkyl chain lengths, amino acid head groups, or ester linkages would be synthesized and their relevant activity (e.g., antimicrobial efficacy, skin permeation enhancement) would be measured.

Descriptor Calculation: For each molecule in the series, a set of molecular descriptors would be calculated using computational software. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to develop a mathematical equation that correlates the calculated descriptors with the measured activity.

Model Validation: The predictive power of the developed QSAR model would be rigorously tested to ensure its reliability.

A hypothetical SAR data table for a series of amino acid esters might be structured as follows:

| Compound | Alkyl Chain Length | LogP (Lipophilicity) | Biological Activity (e.g., MIC in µg/mL) |

| Octyl 2-aminopropanoate | 8 | 3.5 | 64 |

| Decyl 2-aminopropanoate | 10 | 4.5 | 32 |

| This compound | 12 | 5.5 | 16 |

| Tetradecyl 2-aminopropanoate | 14 | 6.5 | 32 |

This hypothetical data suggests an optimal alkyl chain length for the observed biological activity.

Machine Learning Applications in this compound Research

Machine learning (ML) is increasingly being applied in chemistry to predict the properties and activities of molecules, accelerating the pace of research and development. research.google For a compound like this compound, ML models could be trained to predict a wide range of its physicochemical and biological properties.

While specific machine learning applications for this compound are not documented, the general approach would involve using a dataset of known amphiphilic molecules and their properties to train an ML algorithm. For example, machine learning models have been developed to predict the lipophilicity (logP) of molecules, which is a crucial parameter for drug design and formulation. researchgate.netmicrosoft.com

The process of applying machine learning in this context would include:

Data Curation: Assembling a large and diverse dataset of amphiphilic molecules, including their chemical structures and experimentally determined properties.

Feature Engineering: Converting the chemical structures of the molecules into a numerical format that can be used as input for the ML model. This can involve calculating molecular descriptors or using graph-based representations of the molecules.

Model Training: Selecting an appropriate ML algorithm (e.g., random forest, support vector machine, or a neural network) and training it on the curated dataset.

Prediction: Using the trained model to predict the properties of new or uncharacterized molecules like this compound.

Machine learning could also be used to analyze the complex data generated from molecular dynamics simulations of aggregation behavior, helping to identify patterns and classify different types of self-assembled structures. arxiv.org

A potential application could be the prediction of the critical micelle concentration (CMC) of various surfactants. A hypothetical data table for training such a model might look like this:

| Compound Name | Molecular Weight | Alkyl Chain Length | Head Group Polarity | Experimental CMC (mM) |

| Sodium Dodecyl Sulfate (B86663) | 288.38 | 12 | High | 8.2 |

| Dodecyltrimethylammonium Bromide | 308.34 | 12 | High | 15.1 |

| This compound | 243.40 | 12 | Medium | Predicted CMC |

By training a model on a large set of such data, the CMC of this compound could be predicted with a certain degree of accuracy.

Environmental Fate and Biotransformation Pathways

Biodegradation Mechanisms in Environmental Matrices

No studies detailing the microbial degradation of Dodecyl 2-aminopropanoate in soil, water, or sediment were identified. Research on the biodegradation of other long-chain esters and amino acid derivatives exists, but this information cannot be directly and accurately extrapolated to this specific compound without dedicated experimental evidence.

Abiotic Degradation Pathways (e.g., Hydrolysis, Photolysis)

There is a lack of specific experimental data on the abiotic degradation of this compound.

Hydrolysis: While esters are generally susceptible to hydrolysis, the rate of this reaction for this compound under various environmental pH and temperature conditions has not been documented.

Photolysis: No information was found regarding the potential for this compound to degrade through the action of sunlight.

Environmental Persistence and Mobility Studies (Conceptual)

The persistence and mobility of a chemical in the environment are key factors in assessing its potential for long-range transport and accumulation. These properties are often quantified using metrics like the half-life in different environmental compartments and the soil organic carbon-water (B12546825) partitioning coefficient (Koc). nih.govnih.govoregonstate.edu However, no such studies or even conceptual models specifically for this compound were found. Without experimental data, it is not possible to create a scientifically sound data table of its persistence and mobility characteristics.

Advanced Analytical Techniques for Mechanistic Elucidation

High-Resolution Spectroscopic Techniques (Beyond Basic Identification)

High-resolution spectroscopy is pivotal for understanding the nuanced molecular behavior of Dodecyl 2-aminopropanoate. Techniques that go beyond simple structural confirmation can elucidate dynamic and stereochemical properties that govern its function.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed conformational analysis of molecules in solution. mdpi.comnih.govauremn.org.br For this compound, advanced NMR experiments, such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY) and the measurement of vicinal coupling constants (³J), can provide critical information about the spatial arrangement and torsional angles within the molecule.

Table 1: Illustrative NMR Data for Conformational Analysis of this compound This table presents hypothetical data to illustrate how NMR parameters can be used to deduce conformational changes.

| Parameter | Condition A (e.g., Nonpolar Solvent) | Condition B (e.g., Polar Solvent) | Interpretation |

|---|---|---|---|

| ³J(Hα-Hβ) Coupling Constant | 8.5 Hz | 6.0 Hz | A shift in the coupling constant suggests a change in the rotamer population around the Cα-Cβ bond, indicating different side-chain orientations in response to solvent polarity. |

| NOESY Cross-Peak (Hα / Methylene-1') | Strong | Weak | A strong NOE indicates close proximity between the amino acid headgroup and the start of the alkyl chain, suggesting a folded conformation. A weaker signal implies a more extended structure. |

| ¹³C Chemical Shift (Carbonyl Carbon) | 172.1 ppm | 174.5 ppm | The chemical shift of the carbonyl carbon is sensitive to its electronic environment, including hydrogen bonding with the solvent, reflecting changes in solvation and conformation. mdpi.com |

Circular Dichroism (CD) spectroscopy is an essential technique for investigating chiral molecules. acs.orgnih.gov It measures the differential absorption of left- and right-circularly polarized light, which is non-zero for molecules that lack mirror symmetry, such as the L- or D- enantiomers of this compound. The inherent chirality stems from the stereocenter at the α-carbon of the alanine (B10760859) moiety.

Beyond confirming the chirality of the monomer, CD is exceptionally sensitive to the formation of chiral supramolecular architectures. acs.org When individual this compound molecules self-assemble into larger structures like micelles, vesicles, or fibers, new CD signals can emerge or existing ones can be significantly enhanced. core.ac.uk This phenomenon, known as induced CD, provides valuable information on the packing and long-range chiral order within the assembly. For example, the formation of helical aggregates would produce a characteristic CD spectrum distinct from that of the free monomers in solution. researchgate.net

Table 2: Representative Circular Dichroism Spectral Features for this compound This table provides hypothetical data illustrating how CD spectroscopy can monitor chiral organization.

| Sample State | Wavelength of Maxima (λmax) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Interpretation |

|---|---|---|---|

| Monomer (Below CMC) | ~210 nm | +500 | A weak signal characteristic of the chiral α-amino acid chromophore in an isotropic environment. |

| Micellar Assembly (Above CMC) | 215 nm (Positive), 230 nm (Negative) | +8,000 (215 nm), -4,500 (230 nm) | The appearance of a stronger, bisignate (two-peaked) signal indicates exciton (B1674681) coupling between chromophores, signifying a specific, ordered chiral packing of molecules within the micelle. core.ac.uk |

| Interaction with a Polyanion | 222 nm | +15,000 | A significant enhancement and shift in the CD signal suggest a conformational change and chiral ordering induced by binding to another molecule or surface. nih.gov |

Mass Spectrometry for Metabolite Profiling and Complex Mixtures

Mass spectrometry (MS) is an indispensable tool for the detection and quantification of molecules based on their mass-to-charge ratio (m/z). When coupled with a separation technique like liquid chromatography, it becomes a highly sensitive and selective method for analyzing complex samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides exceptional sensitivity and specificity for quantifying analytes at trace levels in complex matrices such as environmental or biological samples. nih.govresearchgate.netthermofisher.com This technique first separates this compound from other components in the sample via LC. The molecule then enters the mass spectrometer, where it is ionized (e.g., by electrospray ionization, ESI) to create a parent ion. This parent ion is selected in the first mass analyzer (MS1), fragmented, and the resulting fragment ions are analyzed in the second mass analyzer (MS2).

This process, known as Multiple Reaction Monitoring (MRM), is highly specific because the analysis is based on a unique parent-fragment ion transition. This allows for accurate quantification even in the presence of co-eluting compounds with the same mass as the parent ion. sciex.com Derivatization is often not necessary, simplifying sample preparation. researchgate.netsciex.com

Table 3: Hypothetical LC-MS/MS Parameters for the Analysis of this compound This table outlines typical parameters for developing a quantitative MRM method.

| Parameter | Value | Description |

|---|---|---|

| Parent Ion (Q1) [M+H]⁺ | 258.24 m/z | The mass-to-charge ratio of the protonated this compound molecule. |

| Fragment Ion 1 (Q3) | 74.06 m/z | Corresponds to the protonated alanine methyl ester fragment after loss of the dodecyl chain, used as the primary transition for quantification. |

| Fragment Ion 2 (Q3) | 168.18 m/z | Corresponds to the dodecyl cation fragment, used as a secondary, confirming transition. |

| Limit of Detection (LOD) | ~0.1 - 5.0 µg/L | Illustrates the high sensitivity of the technique, capable of detecting the compound at parts-per-billion concentrations. nih.gov |

Microscopy Techniques for Supramolecular Assemblies

As an amphiphilic molecule, this compound is expected to self-assemble into various supramolecular structures in aqueous environments. Microscopy techniques capable of nanoscale resolution are crucial for visualizing these assemblies and understanding their morphology.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional images of surfaces at the nanoscale. mdpi.com It is particularly well-suited for studying the morphology of self-assembled surfactant structures deposited on a substrate, such as mica or graphite. rsc.orgacs.org Unlike electron microscopy, AFM can be performed in air or liquid, allowing for the imaging of samples under near-native conditions without the need for staining or coating. nottingham.ac.uk

In a typical AFM experiment, a sharp tip attached to a cantilever is scanned across the sample surface. The forces between the tip and the surface cause the cantilever to deflect, and this deflection is measured to create a topographical map. acs.org For this compound, AFM can be used to visualize the size, shape, and organization of aggregates, such as spherical micelles, cylindrical micelles (worms), or planar bilayers adsorbed onto a surface. researchgate.net

Table 4: Potential Morphological Data from AFM Analysis of this compound Assemblies This table shows representative data that could be obtained from AFM imaging of self-assembled structures on a mica substrate.

| Observed Structure | Typical Height | Typical Diameter/Width | Interpretation |

|---|---|---|---|

| Hemimicelles | 2 - 3 nm | 10 - 20 nm | Represents aggregates adsorbed on the surface below the critical micelle concentration (CMC), where molecules lie flat or form hemispherical structures. |

| Adsorbed Bilayer | 4 - 5 nm | N/A (continuous film) | A complete layer formed by two molecules thick, indicating strong interaction with the surface and cooperative self-assembly. |

| Cylindrical Micelles | 4 - 5 nm | Variable length (µm) | Elongated, worm-like structures that can form networks on the surface, often observed at higher concentrations or in the presence of salt. |

Interfacial Tension and Surface Activity Measurements of this compound

Interfacial tension and surface activity are critical parameters in characterizing the behavior of surfactants like this compound at interfaces, such as the air-water or oil-water interface. These measurements provide fundamental insights into the molecule's efficiency and effectiveness as a surface-active agent. The primary techniques employed for this purpose involve tensiometry, which measures the force exerted at an interface. From the relationship between surface tension and surfactant concentration, key parameters can be determined, including the critical micelle concentration (CMC), the surface tension at the CMC (γcmc), the maximum surface excess concentration (Γmax), and the minimum area occupied by each surfactant molecule at the interface (Amin).

Detailed Research Findings

Amino acid-based surfactants are a well-studied class of molecules, and it is established that their surface-active properties are influenced by the length of the alkyl chain, the nature of the amino acid headgroup, and the pH of the solution. For instance, studies on the closely related sodium N-lauroyl-L-alaninate (the sodium salt of N-lauroyl-L-alanine) indicate that such compounds are effective at reducing surface tension. However, without specific experimental data for this compound, a quantitative analysis of its interfacial and surface activity cannot be provided.

Data on Surface and Interfacial Properties

Due to the lack of available experimental data in the scientific literature for this compound, the following data tables could not be populated.

Table 1: Surface Activity Parameters of this compound in Aqueous Solution

| Parameter | Value | Conditions |

| Critical Micelle Concentration (CMC) | Data not available | |

| Surface Tension at CMC (γcmc) | Data not available | |

| Surface Excess Concentration (Γmax) | Data not available | |

| Minimum Area per Molecule (Amin) | Data not available |

Table 2: Interfacial Tension of this compound at the Water-Oil Interface

| Oil Phase | Concentration of this compound | Interfacial Tension (mN/m) | Conditions |

| Data not available | Data not available | Data not available | |

| Data not available | Data not available | Data not available | |

| Data not available | Data not available | Data not available |

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The exploration of novel and sustainable synthetic pathways for Dodecyl 2-aminopropanoate represents a significant area for future research. Traditional esterification methods often require harsh conditions and may not be environmentally benign. Future investigations could focus on enzymatic synthesis, utilizing lipases as biocatalysts. This approach offers several advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint.

Another avenue for research is the development of solvent-free or green solvent-based synthesis methods. This would further enhance the sustainability of this compound production. Research in this area would likely involve screening different enzymes and optimizing reaction parameters such as temperature, molar ratio of reactants, and enzyme concentration to maximize yield and purity.

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Synthetic Approach | Potential Advantages | Key Research Objectives |

| Enzymatic Synthesis (Lipase-catalyzed) | High selectivity, mild conditions, biodegradability of catalyst. | Enzyme screening, optimization of reaction conditions, enzyme immobilization for reusability. |

| Solvent-Free Synthesis | Reduced environmental impact, simplified purification. | Catalyst development, investigation of reaction kinetics and mechanism. |

| Green Solvent-Based Synthesis | Use of renewable and non-toxic solvents. | Solvent screening, optimization of reaction parameters. |

Advanced Understanding of Molecular Recognition and Specificity

The amphiphilic structure of this compound makes it a candidate for involvement in molecular recognition processes. The amino acid headgroup can participate in hydrogen bonding and electrostatic interactions, while the dodecyl tail can engage in hydrophobic interactions. Future research could explore how this molecule interacts with biological membranes, proteins, and other biomolecules.

Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy could be employed to study the binding affinity and specificity of this compound with various targets. Understanding these interactions at a molecular level is crucial for developing applications in areas such as drug delivery and biosensing.

Integration into Advanced Smart Materials and Responsive Systems

"Smart" or responsive materials are designed to change their properties in response to external stimuli such as pH, temperature, or light. nih.govnih.gov The structure of this compound, with its ionizable amino group, suggests potential for its use as a component in pH-responsive materials. At low pH, the amino group will be protonated, leading to a change in the molecule's charge and potentially its self-assembly behavior.

Future research could focus on incorporating this compound into hydrogels, polymers, or nanoparticle formulations to create novel smart materials. nih.gov For example, it could be used as a surfactant to stabilize emulsions or as a building block for self-assembling nanostructures that respond to changes in their environment. These materials could have applications in controlled release systems, sensors, and actuators. nih.govresearchgate.net

Predictive Modeling for Rational Design and Discovery

Computational modeling and simulation can play a vital role in accelerating the design and discovery of new applications for this compound and its derivatives. controlledreleasesociety.orgnih.gov Molecular dynamics (MD) simulations could be used to predict the self-assembly behavior of this molecule in different solvents and at various concentrations. Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the structural features of related amino acid esters with their physicochemical properties and biological activities. mdpi.comnih.gov